Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers) is a synthetic compound derived from the antiviral medication Tenofovir, which is primarily used in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus infections. This compound has gained attention for its potential applications in pharmaceuticals, particularly as a prodrug that enhances the bioavailability of Tenofovir. The chemical structure includes multiple functional groups that contribute to its pharmacological properties.
Diethylaminocarboxymethyl POC Tenofovir is synthesized from Tenofovir through various chemical modifications. The synthesis process involves the use of specific reagents and catalysts to achieve the desired diastereomeric forms. The compound can be obtained from commercial suppliers specializing in pharmaceutical intermediates and active pharmaceutical ingredients.
This compound falls under the category of nucleoside analogs, specifically designed to inhibit viral replication. It is classified as a prodrug due to its ability to convert into an active form within biological systems, thereby enhancing its therapeutic efficacy.
The synthesis of Diethylaminocarboxymethyl POC Tenofovir typically involves several key steps:
The synthesis can be achieved through either traditional organic synthesis methods or through newer chemoenzymatic techniques that utilize enzymes for specific transformations. For instance, lipase-catalyzed reactions can be used to achieve stereoselective outcomes, resulting in high yields of the desired diastereomers .
Diethylaminocarboxymethyl POC Tenofovir has a complex molecular structure characterized by multiple functional groups, including:
Diethylaminocarboxymethyl POC Tenofovir undergoes several chemical reactions during its synthesis and metabolism:
The reactions are monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield throughout the synthesis process .
Diethylaminocarboxymethyl POC Tenofovir functions primarily as an antiviral agent by inhibiting reverse transcriptase, an enzyme critical for viral replication in HIV and hepatitis B viruses. The mechanism involves:
Studies have shown that compounds like Diethylaminocarboxymethyl POC Tenofovir exhibit potent activity against various strains of HIV, with significant reductions in viral load observed in clinical settings .
Relevant analyses include stability-indicating methods developed for pharmaceutical formulations containing this compound .
Diethylaminocarboxymethyl POC Tenofovir is primarily utilized in:
The ongoing research continues to explore its efficacy and safety profile, contributing to advancements in antiviral therapeutics.
Diethylaminocarboxymethyl POC Tenofovir (chemical name: (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)oxy)methyl diethylcarbamate) is a chemically modified prodrug of tenofovir, designed to overcome pharmacokinetic limitations of the parent drug. Its molecular formula is C₂₀H₃₃N₆O₉P (MW: 532.48 g/mol), and it features a complex esterification architecture [4] [6] [9]. Structurally, it incorporates:
This dual-prodrug strategy—termed "POC-DCM"—enhances lipophilicity (logP >1.5 vs. tenofovir's <-1.0) to facilitate cellular uptake. Enzymatic cleavage in vivo releases tenofovir, which undergoes phosphorylation to form tenofovir diphosphate, the active reverse transcriptase inhibitor [5] [10]. The fumarate salt form (CAS: 2820170-87-2) is commonly employed for stability [9].
Table 1: Structural Properties of Diethylaminocarboxymethyl POC Tenofovir
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₃₃N₆O₉P (Base) / C₂₀H₃₃N₆O₉P·C₄H₄O₄ (Fumarate) |
Molecular Weight | 532.48 g/mol (Base) / 648.58 g/mol (Fumarate) |
CAS Number (Base) | 2747976-40-3 |
CAS Number (Fumarate) | 2820170-87-2 |
Key Functional Groups | Diethylcarbamoyloxymethyl, POC, Phosphoester |
Chiral Centers | Phosphorus (if applicable) and carbon atoms |
Diethylaminocarboxymethyl POC Tenofovir exists as a mixture of diastereomers due to the presence of chiral centers within its phosphoester and carbamate linkages [4] [7]. Diastereomers arise when:
Unlike enantiomers, diastereomers exhibit divergent physicochemical properties (e.g., solubility, crystallinity). Pharmaceutical advantages of such mixtures include:
Analytically, diastereomers are separable via chiral HPLC (>95% purity achievable) but require rigorous characterization due to potential differences in bioactivation pathways [4] [6]. Regulatory guidelines (ICH Q6A) permit diastereomeric mixtures if their collective pharmacokinetic profile is well-defined.
Table 2: Impacts of Diastereomeric Mixtures in Prodrug Design
Aspect | Significance for Diethylaminocarboxymethyl POC Tenofovir |
---|---|
Synthesis Complexity | Avoids resource-intensive stereoselective synthesis |
Solubility/Bioavailability | Amorphous mixtures may enhance dissolution rates |
Metabolic Activation | Diastereomers may undergo hydrolysis at differing rates |
Analytical Characterization | Requires stereospecific methods (e.g., chiral HPLC) |
Regulatory Acceptance | Permitted if safety/efficacy profiles are consistent |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9